![molecular formula C15H13BrN4O2S B1421985 N-(2-Methyl-5-nitrophenyl)-4-(3-pyridinyl)-2-thiazolamine hydrobromide CAS No. 1143459-81-7](/img/structure/B1421985.png)
N-(2-Methyl-5-nitrophenyl)-4-(3-pyridinyl)-2-thiazolamine hydrobromide
Overview
Description
N-(2-Methyl-5-nitrophenyl)-4-(3-pyridinyl)-2-thiazolamine hydrobromide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a thiazolamine derivative that has shown promising results in various biological studies.
Mechanism of Action
The mechanism of action of N-(2-Methyl-5-nitrophenyl)-4-(3-pyridinyl)-2-thiazolamine hydrobromide is not fully understood. However, it has been suggested that the compound may exert its biological effects by inhibiting various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-(2-Methyl-5-nitrophenyl)-4-(3-pyridinyl)-2-thiazolamine hydrobromide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that the compound can induce apoptosis, inhibit cell proliferation, and reduce the production of reactive oxygen species. In vivo studies have shown that the compound can inhibit tumor growth and reduce inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2-Methyl-5-nitrophenyl)-4-(3-pyridinyl)-2-thiazolamine hydrobromide in lab experiments is its versatility. The compound has been shown to exhibit a wide range of biological activities, making it useful for various types of studies. Additionally, the synthesis method for the compound is well-established, and the purity and yield of the compound can be optimized for different experimental conditions.
One of the limitations of using N-(2-Methyl-5-nitrophenyl)-4-(3-pyridinyl)-2-thiazolamine hydrobromide in lab experiments is its potential toxicity. The compound has been shown to exhibit cytotoxic effects at high concentrations, and caution should be exercised when handling the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.
Future Directions
There are several future directions for research on N-(2-Methyl-5-nitrophenyl)-4-(3-pyridinyl)-2-thiazolamine hydrobromide. One direction is to investigate the potential of the compound as a therapeutic agent for various diseases, such as cancer and inflammation. Another direction is to explore the use of the compound as a fluorescent probe for the detection of heavy metal ions. Further studies are also needed to fully understand the mechanism of action of the compound and its potential side effects.
Scientific Research Applications
N-(2-Methyl-5-nitrophenyl)-4-(3-pyridinyl)-2-thiazolamine hydrobromide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, antibacterial, antifungal, and antiviral activities. The compound has also been studied for its potential use as an anti-inflammatory agent, and it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, N-(2-Methyl-5-nitrophenyl)-4-(3-pyridinyl)-2-thiazolamine hydrobromide has been investigated for its potential use as a fluorescent probe for the detection of heavy metal ions.
properties
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S.BrH/c1-10-4-5-12(19(20)21)7-13(10)17-15-18-14(9-22-15)11-3-2-6-16-8-11;/h2-9H,1H3,(H,17,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSBBIVHFLDEDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC2=NC(=CS2)C3=CN=CC=C3.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680066 | |
Record name | N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)-1,3-thiazol-2-amine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80680066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methyl-5-nitrophenyl)-4-(3-pyridinyl)-2-thiazolamine hydrobromide | |
CAS RN |
1143459-81-7 | |
Record name | N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)-1,3-thiazol-2-amine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80680066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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